![molecular formula C19H20F3NO2 B14796512 6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14796512.png)
6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of methoxy groups at positions 6 and 7 on the isoquinoline ring, and a trifluorophenyl group attached via an ethyl chain. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline typically involves multi-step organic reactions. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a morpholinone derivative, which is then cyclized to form the tetrahydroisoquinoline core.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoquinoline ring can be reduced to form dihydro derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a modulator of P-glycoprotein-mediated multidrug resistance, which is a significant challenge in cancer chemotherapy.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Pharmacology: Research is ongoing to explore its effects on various biological pathways and its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline involves its interaction with molecular targets such as P-glycoprotein. This interaction can inhibit the efflux of chemotherapeutic drugs from cancer cells, thereby enhancing their efficacy . The compound may also interact with other cellular pathways, contributing to its pharmacological effects.
Comparaison Avec Des Composés Similaires
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the trifluorophenyl group, making it less effective in certain applications.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of the ethyl-trifluorophenyl group, altering its biological activity.
Uniqueness: The presence of the trifluorophenyl group in 6,7-dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline enhances its ability to modulate multidrug resistance and interact with specific molecular targets, making it a unique and valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C19H20F3NO2 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
6,7-dimethoxy-1-[2-(2,3,4-trifluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C19H20F3NO2/c1-24-16-9-12-7-8-23-15(13(12)10-17(16)25-2)6-4-11-3-5-14(20)19(22)18(11)21/h3,5,9-10,15,23H,4,6-8H2,1-2H3 |
Clé InChI |
RZNUDZFJIOLNCU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(NCCC2=C1)CCC3=C(C(=C(C=C3)F)F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-4-carboxylic acid](/img/structure/B14796443.png)
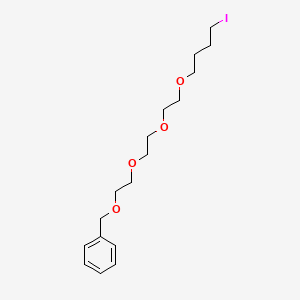
![8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride](/img/structure/B14796460.png)
![Benzenamine, 4-fluoro-N-[[4-(2-propenyloxy)phenyl]methylene]-](/img/structure/B14796467.png)
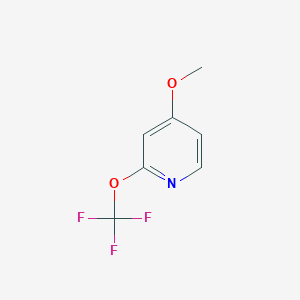
![Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14796493.png)
![(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14796495.png)
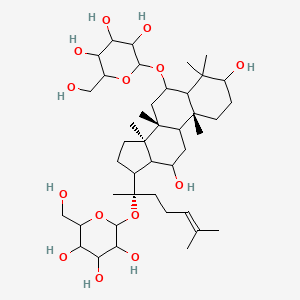
![2-bromo-4-tert-butyl-6-[(E)-(4-methylphenyl)diazenyl]phenol](/img/structure/B14796499.png)
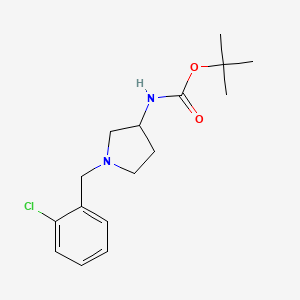
![6-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14796504.png)
![3-amino-2-benzoyl-6-oxo-5H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14796513.png)
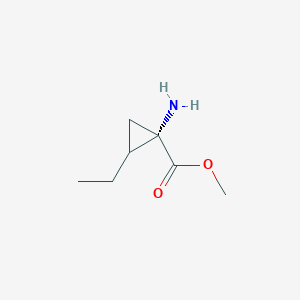
![2-[4-[(2R)-2-(2-Phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-1H-benzimidazole](/img/structure/B14796524.png)
